molecular formula C12H23NO4 B8177315 N-Boc-N,3-dimethyl-L-valine CAS No. 136092-79-0

N-Boc-N,3-dimethyl-L-valine

Cat. No.: B8177315
CAS No.: 136092-79-0
M. Wt: 245.32 g/mol
InChI Key: SVJPLIDRGZFUOC-MRVPVSSYSA-N
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Description

Significance of N-Methylated Amino Acid Derivatives in Modern Chemical Synthesis

N-methylation, the addition of a methyl group to the nitrogen atom of an amino acid's peptide bond, is a minimal modification that can significantly enhance the pharmacokinetic properties of biologically active peptides. nih.gov This alteration is a key strategy for improving the therapeutic potential of peptide-based drugs. enamine.netresearchgate.net

One of the primary advantages of N-methylation is the increased resistance of peptides to enzymatic degradation by proteases. nih.govresearchgate.net This heightened stability leads to a longer half-life in biological systems. Furthermore, N-methylation can increase the lipophilicity of a peptide, which can improve its ability to cross cell membranes and enhance its oral bioavailability. nih.govresearchgate.net

While N-methylation offers significant benefits, it also presents synthetic challenges. The presence of the N-methyl group can cause steric hindrance during peptide coupling reactions, making the synthesis of N-methylated peptides more complex than their non-methylated counterparts. scielo.org.mxnih.gov Despite these hurdles, the development of efficient methods for synthesizing N-methylated amino acids and incorporating them into peptide chains remains a crucial area of research due to the valuable properties these derivatives impart to the final molecule. nih.govnih.gov

Stereochemical Importance of L-Valine Moieties in Chiral Chemistry

The specific three-dimensional arrangement of atoms, or stereochemistry, is a fundamental concept in chemistry, particularly in the synthesis of biologically active molecules. L-valine, as a chiral amino acid, plays a significant role in this field. medcraveonline.comnih.gov Its defined stereochemistry at the alpha-carbon is crucial for its function in biological systems and its application as a chiral auxiliary in asymmetric synthesis. cymitquimica.commedcraveonline.com

In asymmetric synthesis, the goal is to create a specific enantiomer or diastereomer of a chiral molecule. L-valine and its derivatives are often used as chiral building blocks or as part of chiral catalysts to control the stereochemical outcome of a reaction. medcraveonline.comleapchem.com The bulky isopropyl side chain of valine creates a specific steric environment that can influence the approach of reactants, leading to the preferential formation of one stereoisomer over another. uvic.ca

The importance of stereochemistry is paramount in pharmacology, as different enantiomers of a drug can have vastly different biological activities. The use of enantiomerically pure starting materials like L-valine is therefore essential in the development of many pharmaceuticals to ensure the desired therapeutic effect and minimize potential side effects. cymitquimica.com

Evolution of N-Boc Protecting Group Strategies in Organic Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. researchgate.netnih.govsemanticscholar.org Its popularity stems from its ease of installation and its stability under a wide range of reaction conditions, including those involving strong bases and nucleophiles. researchgate.netorganic-chemistry.org

The traditional method for introducing the Boc group involves reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.govsemanticscholar.org The Boc group can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), which allows for the selective deprotection of the amine without affecting other acid-labile protecting groups. nih.govrsc.org This orthogonality is a key advantage of the Boc group in multi-step syntheses. organic-chemistry.org

Over the years, various strategies have been developed to refine the use of the Boc group. These include the development of new reagents and conditions for both its introduction and removal. nih.govsemanticscholar.org For instance, milder deprotection methods have been sought to avoid side reactions with sensitive substrates. nih.gov The development of "safety-catch" strategies, where the lability of the protecting group can be "switched on" by a specific chemical transformation, has further expanded the versatility of Boc-based protection schemes in complex syntheses. rsc.org

PropertyDescription
Chemical Formula C11H21NO4 cymitquimica.comnih.gov
Molecular Weight 231.29 g/mol nih.gov
Appearance White to off-white solid cymitquimica.com
Solubility Soluble in organic solvents like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO), less soluble in water. cymitquimica.com
CAS Number 45170-31-8 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)8(9(14)15)13(7)10(16)17-12(4,5)6/h8H,1-7H3,(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJPLIDRGZFUOC-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701209696
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N,3-dimethyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136092-79-0
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N,3-dimethyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136092-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N,3-dimethyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Boc N,3 Dimethyl L Valine and Its Precursors

N-Methylation Strategies for Boc-Protected L-Valine

N-methylation of the Boc-protected amino group of L-valine is a critical step in the synthesis of N-Boc-N,3-dimethyl-L-valine. This transformation requires careful selection of reagents and conditions to ensure high selectivity for the nitrogen atom over the carboxyl oxygen and to prevent racemization.

Direct N-Methylation of N-Boc-L-Valine

The most widely utilized method for the synthesis of N-Boc-N-methyl amino acids is the direct alkylation of the N-Boc protected amino acid. monash.edu This approach typically involves the use of a strong base to deprotonate both the carbamate (B1207046) N-H and the carboxylic acid O-H, followed by reaction with a methylating agent.

The direct N-methylation of N-Boc-L-valine is commonly achieved using sodium hydride (NaH) as the base and methyl iodide (MeI) as the alkylating agent in an aprotic solvent like tetrahydrofuran (B95107) (THF). acs.orgwikidot.com Research has shown that the stoichiometry of the reagents is crucial for driving the reaction to completion. A significant excess of both sodium hydride and methyl iodide is often employed to ensure the complete conversion of the starting material. monash.eduwikidot.com

The procedure generally involves dissolving the N-Boc-L-valine in dry THF, cooling the solution, and then adding the methyl iodide. wikidot.com Sodium hydride is subsequently added in portions. The use of at least two equivalents of NaH is theoretically necessary to form the dianion, but practically, a larger excess is used to achieve high yields. wikidot.com The reaction is typically stirred overnight at room temperature to ensure completion. wikidot.com

Below is an interactive data table summarizing typical reaction conditions for the direct N-methylation of N-Boc-L-valine.

ParameterConditionRationaleSource
Substrate N-Boc-L-valineThe starting material to be methylated. acs.orgwikidot.com
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that deprotonates both the N-H and O-H groups. wikidot.com acs.orgwikidot.com
Alkylating Agent Methyl Iodide (MeI)Provides the methyl group for the N-alkylation. acs.orgwikidot.com
Solvent Tetrahydrofuran (THF), dryAn aprotic solvent that solubilizes the Boc-amino acid and is compatible with NaH. monash.eduwikidot.com monash.eduwikidot.com
Stoichiometry 4-10 equivalents of NaH and MeIA significant excess is used to ensure complete reaction and maximize yield. monash.eduwikidot.com monash.eduwikidot.com
Temperature Initial cooling (ice bath), then ambient temperatureControlled initial addition of NaH prevents runaway reactions, followed by overnight reaction at room temperature. wikidot.com

This table is interactive. Click on the headers to sort the data.

The selectivity of the methylation for the nitrogen atom in the presence of a free carboxylic acid is a key aspect of this reaction. Mechanistic studies have revealed that the high selectivity is due to the formation of a sodium carboxylate salt. acs.orgresearchgate.netnih.gov In the aprotic solvent THF, the carboxylate group is believed to associate with sodium ions (Na+), effectively protecting it from alkylation. wikidot.comresearchgate.net This chelation mechanism directs the methyl iodide to react preferentially with the more nucleophilic deprotonated carbamate nitrogen. acs.orgresearchgate.net

An alternative mechanistic pathway involving the formation of a carbene intermediate from methyl iodide, followed by insertion into the N-H bond, has been investigated and ruled out through isotopic labeling experiments. acs.orgresearchgate.netnih.gov These studies confirm that the reaction proceeds via a standard nucleophilic substitution (SN2) pathway on the deprotonated nitrogen. researchgate.net

High yields, often in the range of 93–98% for similar amino acids, are achievable under optimized conditions. monash.edu A primary factor in enhancing the yield is the use of a sufficient excess of sodium hydride and methyl iodide, as this helps to consume the starting N-Boc-L-valine completely. wikidot.com Incomplete reactions can lead to the starting material being the main impurity, which can be challenging to separate from the N-methylated product. wikidot.com

The workup procedure is also critical for maintaining high yield and purity. Careful quenching of the excess sodium hydride with an alcohol like isopropyl alcohol, followed by water, is necessary before acidification and extraction of the final product. wikidot.com Impurities can also arise from side reactions if the reaction conditions are not carefully controlled, although the chelation mechanism generally ensures high selectivity.

Novel Reagents and Methodologies for N-Methylation

While the NaH/MeI method is robust, research into alternative and potentially milder or more environmentally benign methodologies continues.

One such alternative involves the use of methyl trifluoroacetate (B77799) (MTFA) as a methylating agent under mild conditions, which shows good functional group tolerance. researchgate.net

Another strategy is the N-methylation of N-nitrobenzenesulfonamide (o-NBS) protected amino acids. The sulfonamide N-H is significantly more acidic than a carbamate N-H, allowing for deprotonation and methylation under milder basic conditions, such as using dimethylsulfate with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate. monash.edu The o-NBS group can then be removed under specific conditions. monash.edu

A different approach involves the formation and subsequent reduction of 1,3-oxazolidin-5-ones from N-Boc-amino acids and paraformaldehyde. These heterocyclic intermediates can be reduced via hydrogenation over a palladium catalyst to yield the N-methylated product. monash.edu

More recently, transition-metal-free methods have been developed, such as the use of formic acid as a C1 source in the presence of a simple inorganic base catalyst like K2HPO4 and a reductant. rhhz.net Additionally, solvent-free mechanochemical methods using a ball mill with formalin as the methylating agent and sodium triacetoxyborohydride (B8407120) as the reductant have proven to be rapid and efficient for N-methylation of secondary amines. nih.gov

Synthesis of N-Boc-L-Valine Precursors

The direct precursor for the N-methylation reaction is N-Boc-L-valine. This compound is synthesized by protecting the amino group of the parent amino acid, L-valine. The standard and most common procedure involves the reaction of L-valine with di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc-anhydride) under basic conditions. rsc.org

The synthesis is typically carried out in a mixed solvent system, such as THF and water, with a base like sodium hydroxide (B78521) (NaOH) to maintain a pH between 8 and 9. rsc.orgprepchem.com Alternatively, bases like triethylamine (B128534) can be used in organic solvents. fengchengroup.com The reaction proceeds via the nucleophilic attack of the deprotonated amino group of L-valine on one of the carbonyl carbons of the Boc-anhydride. After the reaction is complete, the mixture is acidified, and the N-Boc-L-valine product, which is often an oil or a solid, is extracted with an organic solvent like ethyl acetate. prepchem.com

Below is an interactive data table summarizing a typical synthetic procedure for N-Boc-L-valine.

StepReagent/SolventPurposeSource
1. Dissolution L-valine, aqueous NaOH, THF/WaterDissolve L-valine and deprotonate the amino group. prepchem.com
2. Boc Protection Di-tert-butyl dicarbonate (Boc₂O)Reacts with the amino group to form the Boc-protected carbamate. prepchem.com
3. pH Control Aqueous NaOHMaintain optimal pH (8-9) for the reaction. prepchem.com
4. Workup Diethyl ether washRemove unreacted Boc₂O and other non-polar impurities. prepchem.com
5. Acidification Aqueous citric acid or HClProtonate the carboxylate and precipitate the product. rsc.orgprepchem.com
6. Extraction Ethyl acetateExtract the N-Boc-L-valine product from the aqueous layer. prepchem.com
7. Isolation Drying, concentration, and crystallizationIsolate the pure N-Boc-L-valine product. prepchem.com

This table is interactive. Click on the headers to sort the data.

Classical Boc Protection of L-Valine

The most common and well-established method for protecting amines, including the amino acid L-valine, is through the use of di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride (B1165640). fishersci.co.ukjk-sci.com This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks a carbonyl carbon of the Boc anhydride. jk-sci.com The process is typically performed under aqueous or anhydrous conditions in the presence of a base. fishersci.co.ukorganic-chemistry.org

The reaction mechanism involves the amine attacking the Boc anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, resulting in the N-Boc protected amine and a t-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and t-butoxide. jk-sci.commasterorganicchemistry.com Common bases employed include sodium hydroxide, sodium bicarbonate, or triethylamine, which serve to neutralize the protonated carbamate. fishersci.co.ukprepchem.com The reaction is generally efficient, with high yields and conversions achieved under relatively mild conditions, typically at room temperature or with moderate heating. fishersci.co.uk A specific protocol involves dissolving L-valine in an aqueous sodium hydroxide solution, adding tetrahydrofuran as a co-solvent, and then introducing Boc anhydride while maintaining a basic pH. prepchem.com

Table 1: Classical Boc Protection of L-Valine
ReagentBaseSolvent SystemTypical Conditions
Di-tert-butyl dicarbonate (Boc₂O)Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)Water/Tetrahydrofuran (THF) or DioxaneRoom temperature, pH 8-9
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (TEA)Tetrahydrofuran (THF) or Dichloromethane (B109758) (DCM)Room temperature

Green Chemistry Approaches for Boc Protection of Amino Acids

In response to the growing demand for environmentally sustainable chemical processes, several "green" methods for the N-Boc protection of amines have been developed. semanticscholar.org These approaches aim to reduce or eliminate the use of hazardous organic solvents and harsh reagents. One significant advancement is the use of water as a reaction medium. nih.gov Catalyst-free N-tert-butyloxycarbonylation of various amines has been successfully demonstrated in water, yielding N-Boc derivatives chemoselectively and without major side products. organic-chemistry.orgnih.gov

Although the solubility of Boc anhydride in water is limited, reactions can be performed efficiently, often in a water-acetone mixture, at room temperature and without the need for a catalyst. nih.gov Other green protocols involve solvent-free conditions, sometimes utilizing reusable catalysts like perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) or sulfamic acid. organic-chemistry.org These methods are advantageous as they simplify the work-up procedure, often leading to excellent yields and high purity of the desired N-Boc-amino acid. semanticscholar.orgnih.gov

Deprotection Strategies for the Boc Group in this compound Analogs

The removal of the Boc group is a critical step in multi-step syntheses, particularly in peptide chemistry. The acid-lability of the Boc group makes it an ideal orthogonal partner to other protecting groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis). semanticscholar.orgtotal-synthesis.com

Acid-Catalyzed Deprotection Mechanisms

The standard method for cleaving the N-Boc group is through treatment with a strong acid. fishersci.co.uk Commonly used acids include trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent, or hydrochloric acid (HCl) in dioxane or ethyl acetate. fishersci.co.uktotal-synthesis.comnih.gov

The deprotection mechanism proceeds in several steps:

Protonation: The carbamate oxygen is protonated by the strong acid. masterorganicchemistry.comcommonorganicchemistry.com

Cation Formation: The protonated intermediate becomes unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid. total-synthesis.comcommonorganicchemistry.com

Decarboxylation: The resulting carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas. masterorganicchemistry.comtotal-synthesis.com

Amine Formation: This decarboxylation yields the free amine, which is typically protonated under the acidic conditions to form an ammonium (B1175870) salt (e.g., a TFA salt). commonorganicchemistry.com

The tert-butyl cation generated during the reaction can potentially lead to side reactions, but it is often quenched by a trapping agent or deprotonates to form isobutylene (B52900) gas. commonorganicchemistry.com

Table 2: Common Reagents for Acid-Catalyzed Boc Deprotection
ReagentSolventTypical Conditions
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room temperature
Hydrochloric Acid (HCl)1,4-Dioxane, Ethyl AcetateRoom temperature
Phosphoric Acid (H₃PO₄)Tetrahydrofuran (THF)Varies

Application of Deep Eutectic Solvents (DES) for N-Boc Deprotection

As a sustainable alternative to traditional acidic methods that use harmful solvents, Deep Eutectic Solvents (DES) have emerged as effective media and catalysts for N-Boc deprotection. unical.itmdpi.com DES are mixtures of compounds that have a much lower melting point than their individual components. researchgate.net

A particularly effective system is a Brønsted acidic DES composed of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA). unical.itmdpi.com This DES acts as both the reaction medium and the catalyst, allowing for the efficient cleavage of the Boc group from a wide variety of derivatives in excellent yields. unical.it The advantages of this method include simplicity, short reaction times, and adherence to green chemistry principles, as it avoids the use of volatile and toxic organic solvents. mdpi.comdntb.gov.ua The use of pTSA within the DES framework provides a strong acidic environment necessary for deprotection while being a cheaper and biodegradable alternative to TFA. mdpi.com

Advanced Applications in Complex Molecular Synthesis

N-Boc-N,3-dimethyl-L-valine in Peptide Synthesis

The incorporation of N-methylated amino acids like this compound into peptide chains is a key strategy for modulating the biological and physical properties of peptides. N-methylation can enhance enzymatic stability, improve oral bioavailability, and influence receptor selectivity. peptide.com However, the increased steric hindrance of these residues complicates peptide bond formation.

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

The coupling of N-methylated amino acids in Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult, especially when coupling two consecutive N-methylated residues. nih.gov The steric bulk of this compound makes standard coupling reagents like HBTU and HCTU less effective. peptide.com To overcome these challenges, more potent coupling reagents and optimized protocols are required. Microwave-enhanced SPPS has been shown to drive difficult couplings of bulky amino acids to completion efficiently. cem.com

Specialized reagents have been developed to facilitate the coupling of sterically hindered amino acids. Reagents such as HATU, PyAOP, and PyBOP in combination with HOAt have demonstrated considerable success. peptide.comnih.gov These reagents form highly reactive activated esters that can overcome the steric hindrance presented by the N-methyl group and the valine side chain. Monitoring the completion of these coupling reactions is also critical; standard ninhydrin (B49086) tests are ineffective for secondary amines, necessitating alternative methods like the bromophenol blue test. peptide.com

Table 1: Recommended Coupling Reagents for N-Methylated Amino Acids in SPPS

Coupling ReagentAdditiveBaseEfficacy Notes
HATU ---DIPEAGenerally effective for most N-methylated couplings. peptide.combachem.com
PyAOP ---DIPEAHighly effective, especially for coupling N-methyl amino acids to other N-methyl amino acids. nih.govpeptide.com
PyBOP HOAtDIPEA/NMMThe addition of HOAt enhances reactivity and is considered a promising combination. nih.govresearchgate.net
PyBrOP ---DIPEAA highly reactive phosphonium (B103445) salt reagent, useful for particularly difficult couplings. bachem.com
COMU ---DIPEAA modern reagent with reactivity comparable to HATU and improved safety profile. bachem.com

Solution-Phase Coupling of N-Methylated Amino Acids

In solution-phase synthesis, similar challenges of steric hindrance apply. The formation of peptide bonds involving this compound requires robust activation methods to achieve reasonable yields and avoid racemization. Carbodiimide reagents like DCC and DIC, when used with additives such as HOBt or HOAt, are standard choices, with the additives helping to suppress side reactions. peptide.com For particularly hindered couplings, the use of N-benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides has been reported as an efficient method, allowing for effective N-acylation followed by purification through simple extraction. nih.govacs.org This approach avoids the need for chromatography of intermediates. nih.gov The final coupling step in the total synthesis of the natural product Dolastatin 10, which involves its N,N-dimethylvaline fragment, was successfully achieved using diethyl cyanophosphonate. researchgate.netrsc.org

Synthesis of N-Alkyl Modified Peptides and Conformational Control

The introduction of an N-methyl group on the amide backbone has profound consequences for the peptide's conformation. By replacing the amide proton, N-methylation eliminates a hydrogen bond donor, which disrupts the formation of secondary structures like α-helices and β-sheets. nih.gov Furthermore, the steric clash of the N-methyl group favors a cis-amide bond conformation, which is otherwise energetically unfavorable in non-proline residues. researchgate.netrsc.org

This conformational restriction is a powerful tool for medicinal chemists. By strategically placing N-methylated residues like N,N-dimethyl-L-valine, it is possible to lock a peptide into a specific bioactive conformation, potentially increasing its potency and selectivity for a biological target. researchgate.netnih.gov The resulting conformational rigidity can also protect the peptide from proteolytic degradation. nih.gov However, HPLC analysis of N-methyl-rich peptides often shows multiple peaks due to the slow interconversion between different conformers. nih.gov

Role in Natural Product Fragment Synthesis (e.g., Dolastatin 10)

This compound is a crucial precursor for the synthesis of the N-terminal unit of Dolastatin 10, a highly potent antineoplastic agent isolated from the marine sea hare Dolabella auricularia. rsc.orgmdpi.com Dolastatin 10 is a pentapeptide that contains several unique, non-proteinogenic amino acids, with the N-terminus capped by (S)-dolavaline (Dov), the N,N-dimethylated form of valine. nih.gov

The total synthesis of Dolastatin 10 and its analogues, such as the antibody-drug conjugate monomethyl auristatin E (MMAE), relies on the efficient preparation and coupling of this N,N-dimethylvalyl fragment. mdpi.comgoogle.com Synthetic strategies often involve the preparation of a dipeptide or tripeptide fragment containing the N,N-dimethylvaline unit, which is then coupled with the rest of the molecule. researchgate.netrsc.org For example, a key step in one of the total syntheses of Dolastatin 10 was the coupling of the N,N-dimethylvalyl-valyl-dolaisoleuine (Dov-Val-Dil) fragment with the remaining dipeptide. rsc.org The presence of this unique N-terminal unit is critical for the compound's profound cytotoxic activity. mdpi.com

Contributions to Asymmetric Synthesis and Chiral Catalysis

The inherent chirality of amino acids makes them valuable starting materials for the development of chiral ligands and catalysts for asymmetric synthesis.

Development of Chiral Catalysts and Auxiliaries Derived from this compound

While this compound itself is primarily used as a building block in peptide synthesis, its parent structure, L-valine, is a common scaffold for creating chiral auxiliaries and ligands. rsc.orgnih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereoselective formation of a new chiral center. wikipedia.org

Derivatives of L-valine have been successfully used to prepare chiral N-sulfinamides, which act as effective organocatalysts for the asymmetric reduction of ketimines. rsc.org Similarly, chiral ligands derived from amino acids and dipeptides have been complexed with metals like titanium and copper to catalyze reactions such as cyanide additions to imines and conjugate additions to enones with high enantioselectivity. mdpi.com The bulky and well-defined stereochemistry of the valine side chain is instrumental in creating a chiral environment that directs the outcome of the reaction. While specific examples deriving catalysts directly from this compound are less common, the principles established with L-valine derivatives demonstrate the potential for such highly modified amino acids in the field of asymmetric catalysis.

Enantioselective Transformations (e.g., Asymmetric Hydrosilylation of Ketimines, Henry Reactions)

The chiral scaffolds derived from L-valine and its N-protected and N-methylated analogues are instrumental in orchestrating a variety of enantioselective transformations.

The asymmetric hydrosilylation of ketimines is a key transformation catalyzed by L-valine derived N-sulfinamides. These organocatalysts facilitate the stereoselective reduction of a broad range of ketimines to the corresponding chiral amines with high yields and enantioselectivities. rsc.org The success of this reaction is highly dependent on the structure of the catalyst, with variations in the substituents on the sulfinamide group influencing the stereochemical outcome.

The Henry reaction , or nitroaldol reaction, is another area where L-valine derivatives have been successfully employed as ligands for metal catalysts. Chiral cobalt complexes synthesized from L-valine, for example, have been shown to efficiently catalyze the asymmetric Henry reaction between aldehydes and nitromethane, yielding chiral nitroaldols in excellent yields and with high enantiomeric excess. medcraveonline.com The proposed mechanism involves the formation of a chiral metal-nitronate complex, which then reacts with the aldehyde in a stereocontrolled manner. medcraveonline.com Furthermore, chiral tetraaminophosphonium chlorides, synthesized from N-Boc α-amino acid esters, are highly effective catalysts for anti- and enantioselective Henry reactions under mild conditions. clockss.org The asymmetric aza-Henry reaction, the addition of nitroalkanes to imines, has also seen the successful application of catalysts derived from amino acids to produce chiral β-nitroamines. nih.gov

Ligand Design and Coordination Chemistry

The structural features of this compound, specifically its stereochemistry and the presence of potential donor atoms, make it and its parent compound, L-valine, valuable components in the design of chiral ligands for coordination chemistry.

This compound as a Ligand in Metal Complex Formation

Amino acids, including L-valine and its derivatives, are effective bidentate ligands, coordinating to metal ions through the nitrogen of the amino group and an oxygen atom of the carboxyl group. researchgate.net The Boc-protecting group in N-Boc-L-valine can influence the coordination properties. Metal complexes of Boc-L-valine with cobalt(II), copper(II), and zinc(II) have been synthesized and characterized. researchgate.net These complexes often exhibit interesting geometries and can participate in further interactions, such as DNA binding. researchgate.net The formation of these metal complexes can be influenced by the solvent and the specific metal ion used. researchgate.net For instance, rhodium(I) complexes with ligands derived from N-Boc-L-valine have been developed as catalysts for asymmetric arylation reactions. nih.gov

Table 1: Research Findings on Metal Complex Formation
Metal IonLigand DerivativeApplication/FindingReference
Co(II), Cu(II), Zn(II)Boc-L-ValineSynthesis of water-soluble complexes with studies on DNA binding and cytotoxicity. researchgate.net
Ni(II), Cu(II), Zn(II)L-ValineInvestigation of coordination properties and structural changes upon metal binding. researchgate.net
Rh(I)N-Boc-L-valine-connected amidomonophosphaneCatalysis of asymmetric arylation of N-tosylarylimines. nih.gov
Co(II)L-valine based Schiff basesSynthesis of ternary metal complexes with potential catalytic and biological activity. mdpi.com

Influence of Stereochemistry on Metal-Ligand Interactions

The stereochemistry of the amino acid ligand plays a crucial role in determining the structure and properties of the resulting metal complexes. The L-configuration of valine derivatives dictates the chirality of the coordination environment around the metal center. This can lead to the formation of specific diastereomeric complexes and can influence the catalytic activity of these complexes in asymmetric synthesis. The analysis of geometrical parameters of metal complexes with L-valine has shown significant changes in the molecular structure of the amino acid as a result of metal binding. researchgate.net These structural changes are fundamental to understanding the structure-function relationships of these complexes. The stability and electronic properties of the metal complexes are also affected by the stereochemistry of the ligand and the nature of the metal ion. researchgate.net

Structural Characterization of Metal Complexes and Coordination Geometry

It is important to note that while the principles of coordination chemistry are broadly applicable, specific crystallographic and detailed spectroscopic data for metal complexes of this compound are not extensively available in published literature. However, the structural characterization of complexes with closely related ligands, such as L-valine and its derivatives, provides a strong framework for understanding the expected coordination behavior.

Spectroscopic and Analytical Characterization

A variety of spectroscopic techniques are indispensable for the initial characterization of metal complexes in the solid state and in solution. eolss.net For valine-derived ligands, these methods confirm the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. The stretching frequencies of the carboxylate group (COO-) are particularly informative. In a free amino acid, the carboxylate group exhibits characteristic symmetric and asymmetric stretching vibrations. Upon coordination to a metal, the positions of these bands shift, providing evidence of the metal-carboxylate bond formation.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes reveal information about the d-orbital splitting, which is a direct consequence of the coordination geometry. The energy and intensity of the d-d transitions can help distinguish between geometries such as octahedral, tetrahedral, or square planar. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While paramagnetic metal centers can complicate NMR analysis, for diamagnetic complexes (e.g., with Zn(II)), NMR provides detailed information about the ligand's structure in solution. Changes in the chemical shifts of protons and carbons near the coordination sites can confirm the binding mode.

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and can provide evidence for the ligand-to-metal ratio. mdpi.com

X-ray Crystallography and Coordination Geometries

Single-crystal X-ray diffraction is the most powerful method for determining the precise atomic arrangement in a solid-state metal complex. nih.gov This technique provides accurate measurements of bond lengths and angles, allowing for an unambiguous assignment of the coordination geometry.

For amino acid-based ligands, coordination typically occurs through the nitrogen atom of the amino group and one or both oxygen atoms of the carboxylate group. researchgate.net The specific coordination mode and the resulting geometry are influenced by several factors, including the nature of the metal ion, the steric bulk of the ligand, and the presence of other coordinating molecules. nih.gov

Common coordination geometries for transition metal complexes include:

Octahedral: A coordination number of six is very common, resulting in an octahedral geometry with bond angles of approximately 90 degrees. youtube.com

Tetrahedral and Square Planar: For a coordination number of four, the geometry can be either tetrahedral or square planar, depending on the metal ion's d-electron configuration. libretexts.org

Trigonal Bipyramidal and Square Pyramidal: These geometries are common for five-coordinate complexes. libretexts.org

In a study of ternary metal(II) complexes involving L-valine-based Schiff bases, various spectroscopic methods and elemental analysis suggested a distorted square pyramidal geometry around the Co(II), Ni(II), Cu(II), and Zn(II) metal ions. mdpi.com Computational studies, such as Density Functional Theory (DFT), are also employed to optimize the molecular structures of these complexes and corroborate experimental findings. mdpi.comresearchgate.net

Data from Representative Metal Complexes

While specific data for this compound complexes is not available, the following table presents hypothetical data based on typical values observed for related amino acid and peptide metal complexes to illustrate the type of information obtained from structural studies. researchgate.net

ParameterHypothetical Cu(II) ComplexHypothetical Zn(II) Complex
Coordination Number 54
Geometry Square PyramidalTetrahedral
M-N Bond Length (Å) ~2.0~2.1
M-O Bond Length (Å) ~1.9 - 2.2~2.0
N-M-O Angle (°) ~85 - 95~100 - 115
O-M-O Angle (°) ~90, ~170~109.5

This table illustrates how structural parameters differ between metal ions and coordination geometries. The bond lengths and angles are crucial for understanding the stability and reactivity of the complex. For instance, the Jahn-Teller effect in Cu(II) complexes often leads to distorted geometries like square pyramidal.

Derivatization and Analog Development

Synthesis of Novel Conjugates and Prodrugs Utilizing N-Boc-N,3-dimethyl-L-valine

The conjugation of this compound to other molecules or the development of its prodrug forms can significantly alter its pharmacokinetic and pharmacodynamic properties. These modifications are aimed at enhancing solubility, stability, and targeted delivery.

While direct studies on ethylene-carbonate-linked derivatives of this compound are not extensively documented, research on similar amino acid derivatives provides a strong precedent for this approach. For instance, L-valine has been successfully conjugated to other molecules via an ethylene-carbonate linker to improve their physicochemical properties. A notable example is the derivatization of 4,4-dimethylcurcumin, a compound with poor water solubility. By attaching L-valine using an ethylene-carbonate linker, researchers were able to dramatically increase its aqueous solubility. This modification highlights the potential of using amino acid conjugates to overcome formulation challenges of therapeutic agents. The L-valine moiety in such conjugates can also facilitate transport into cells via amino acid transporters, which are often overexpressed in cancer cells.

Original Compound Derivative Linker Observed Enhancement
4,4-dimethylcurcuminL-valine conjugateEthylene-carbonateIncreased water solubility

This table illustrates the enhanced properties of a compound upon conjugation with L-valine via an ethylene-carbonate linker, a strategy applicable to this compound.

Amino acids are frequently employed in prodrug design to enhance the bioavailability of parent drugs. nih.gov The L-configuration of an amino acid is often preferred in these strategies as it can lead to higher membrane permeability and faster conversion to the active drug. nih.gov For example, L-valine ester prodrugs have demonstrated enhanced intestinal absorption through peptide transporters. nih.gov

Chimeric amino acids, which combine the structural features of two different amino acids, are valuable tools in peptide and medicinal chemistry. nih.gov Proline-valine chimeras, for instance, merge the conformational rigidity of proline with the side chain of valine. nih.gov The synthesis of such chimeras often involves complex multi-step procedures. One established method for creating 3-substituted prolines, which can be considered proline chimeras, is through the amino-zinc-ene-enolate cyclization reaction. acs.orgnih.gov This approach allows for the asymmetric synthesis of these chimeras with side chains from various natural amino acids. acs.org These chimeras, once synthesized and appropriately protected (for example, with a Boc group), can be incorporated into peptide sequences to study structure-activity relationships and to develop novel peptidomimetics. nih.gov

Chimera Type Synthetic Strategy Key Features
Proline-ValineAmino-zinc-ene-enolate cyclizationCombines proline's rigidity with valine's side chain; allows for stereoselective synthesis.

This table summarizes a synthetic approach for creating proline-valine chimeras, a concept that could be extended to incorporate this compound.

The introduction of amino acids into the structure of natural products is a common strategy to enhance their physicochemical properties and biological activity. nih.gov The N-Boc protecting group is frequently used in these synthetic schemes. nih.gov Modifications can be made to the core structure of this compound to modulate its interactions with biological targets. For example, in the development of inhibitors for metalloendopeptidases, the dipeptide structure is often modified at various positions to enhance potency and selectivity. acs.org Such modifications can include altering the side chains or the peptide backbone to optimize interactions with the active site of an enzyme. acs.org These principles can be applied to this compound to design derivatives with specific biochemical functions.

Incorporation of this compound in Polymer Chemistry

The unique properties of amino acids are being increasingly harnessed in the field of polymer chemistry to create "smart" materials with advanced functionalities. This compound, after conversion to a polymerizable monomer, can be used to synthesize polymers with well-defined structures and responsive behaviors.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. rsc.org This method has been successfully applied to monomers derived from Boc-protected amino acids, such as Boc-L-leucine and Boc-proline. acs.orgresearchgate.net The general approach involves first converting the N-Boc protected amino acid into a methacrylate (B99206) or acrylate (B77674) monomer. rsc.orgacs.org This monomer is then polymerized via RAFT using a suitable chain transfer agent. rsc.orgacs.org The resulting polymers have the amino acid side chains pendant to the polymer backbone. acs.org The Boc protecting groups can be subsequently removed under acidic conditions to yield a cationic polymer with primary amine moieties in the side chains. acs.org This deprotection step can impart pH-responsive properties to the polymer. acs.org

Monomer Example Polymerization Technique Resulting Polymer Key Feature
Boc-L-leucine methacryloyloxyethyl esterRAFTPoly(Boc-L-leucine methacryloyloxyethyl ester)Well-defined, narrow polydispersity

This table provides an example of RAFT polymerization of a Boc-protected amino acid monomer, a technique applicable to monomers derived from this compound.

Polymers with hyperbranched and star architectures are of great interest due to their unique properties, such as lower viscosity and higher functionality compared to their linear counterparts. By incorporating pH-responsive amino acid residues, these complex architectures can be designed to respond to changes in their environment. The deprotection of Boc-protected amino acid side chains in a polymer to reveal primary amine groups is a key strategy for imparting pH-responsiveness. acs.org At low pH, these amine groups become protonated, leading to electrostatic repulsion between the polymer chains and causing the polymer to swell or dissolve. researchgate.net At higher pH, the amines are deprotonated, and the polymer may collapse or become less soluble. researchgate.net This pH-triggered change in conformation and solubility is the basis for their use in applications such as drug delivery. mdpi.com By employing multifunctional initiators or cross-linking agents in conjunction with RAFT polymerization of a monomer derived from this compound, it is possible to create hyperbranched or star polymers that exhibit this pH-responsive behavior.

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Analysis of N-Boc-N,3-dimethyl-L-valine and its Derivatives

Spectroscopic analysis provides a non-destructive means to probe the molecular framework of this compound. Techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy each offer unique information, which, when combined, allows for an unambiguous structural and electronic description of the molecule and its derivatives.

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules like this compound. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the chemical environment of each atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental for confirming the structure of this compound by identifying the number, connectivity, and chemical environment of all hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the protons of the tert-butoxycarbonyl (Boc) group, the N-methyl group, and the valine side chain.

The tert-butyl group of the Boc protector typically appears as a sharp, intense singlet in the upfield region of the spectrum (around 1.45 ppm), integrating to nine protons. The N-methyl group also produces a singlet, found slightly downfield. The protons of the valine moiety—the α-hydrogen, β-hydrogen, and the two diastereotopic methyl groups of the isopropyl side chain—present more complex splitting patterns that are key to confirming the compound's stereochemistry and conformation. The chemical shift of the α-hydrogen is particularly sensitive to its electronic environment. The absence of an N-H proton signal confirms the N-methylation.

The purity of a sample can be assessed by integrating the signals and comparing the proton ratios to the theoretical values. The presence of unexpected signals may indicate impurities, such as residual solvents or starting materials. In some cases, temperature-dependent NMR studies can reveal dynamic conformational changes, such as restricted rotation around the amide bond, which may cause signal broadening at lower temperatures researchgate.net.

Table 1: Typical ¹H NMR Chemical Shifts for N-Boc-L-valine Analogs Note: Data is based on the closely related compound N-Boc-L-valine, as specific peer-reviewed data for this compound is not extensively available. Shifts are reported in ppm relative to a standard reference.

Proton AssignmentChemical Shift (ppm)MultiplicityIntegration
Isopropyl CH₃0.94Doublet3H
Isopropyl CH₃'1.00Doublet3H
Boc (CH₃)₃1.45Singlet9H
Isopropyl β-CH2.20Multiplet1H
α-CH4.03 - 4.27Multiplet1H
NH5.09Doublet1H
COOH10.9Broad Singlet1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each chemically distinct carbon atom produces a single peak, allowing for a complete carbon count and identification of functional groups.

Of particular interest are the chemical shifts of the carbonyl carbons—one in the carboxylic acid group and one in the Boc protecting group. These shifts, typically found in the downfield region of the spectrum (155-180 ppm), are highly sensitive to the electronic environment, including solvent effects and intermolecular interactions like hydrogen bonding mdpi.comresearchgate.net. Studies on related N-Boc protected amino acids have shown that the chemical shifts of carbonyl carbons can shift downfield as solvent polarity increases mdpi.com. However, steric hindrance from bulky groups, such as the isopropyl group in valine, can reduce the susceptibility of the Boc carbonyl carbon to solvent effects compared to less bulky amino acids mdpi.com. This sensitivity allows ¹³C NMR to be a powerful tool for studying how the molecule interacts with its surroundings.

Table 2: Representative ¹³C NMR Chemical Shifts for N-Boc-L-valine Note: This data is for the parent compound N-Boc-L-valine and serves as a reference for the expected shifts in its N-methylated derivative.

Carbon AssignmentChemical Shift (ppm)
Isopropyl CH₃17.2
Isopropyl CH₃'19.2
Boc C(CH₃)₃28.3
Isopropyl β-CH31.2
α-CH59.9
Boc C(CH₃)₃79.5
Boc C=O155.8
COOH175.9

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which excites molecular vibrations at specific frequencies corresponding to different types of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. Strong, sharp peaks typically appear between 1700-1760 cm⁻¹ for the C=O (carbonyl) stretching vibrations. Due to the presence of two carbonyl groups (one in the Boc urethane and one in the carboxylic acid), two distinct peaks or a broadened peak may be observed in this region. The absence of a distinct N-H stretching band (typically around 3300-3500 cm⁻¹) further confirms the N-disubstituted nature of the amide-like linkage. Additional peaks corresponding to C-H stretching (2850-3000 cm⁻¹) and C-O stretching (1000-1300 cm⁻¹) are also expected, providing a complete fingerprint of the molecule's functional groups.

Table 3: Characteristic IR Absorption Frequencies for N-Boc-L-valine

Functional GroupVibrational ModeTypical Frequency (cm⁻¹)
Carboxylic Acid O-HStretch, hydrogen-bonded2500 - 3300 (broad)
Alkane C-HStretch2850 - 3000
Urethane C=OStretch~1715
Carboxylic Acid C=OStretch~1740
C-OStretch1000 - 1300

Mass spectrometry (MS) is a powerful analytical technique used to determine the precise molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecule is first ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.

The molecular weight of this compound is 245.32 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecular ion [M+H]⁺ at an m/z of approximately 246.33 or as a deprotonated ion [M-H]⁻ at m/z 244.31. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

Under electron impact (EI) ionization or through collision-induced dissociation (CID) in tandem MS, the molecular ion undergoes predictable fragmentation. A characteristic fragmentation pathway for Boc-protected compounds is the loss of the tert-butyl group (C₄H₉, 57 Da) or isobutylene (B52900) (C₄H₈, 56 Da), or the entire Boc group. The fragmentation of the valine side chain can also occur, providing further structural confirmation researchgate.netbohrium.com. Analysis of these fragments helps to piece together the molecular structure, corroborating data from NMR and IR spectroscopy.

Table 4: Expected Mass Spectrometry Fragments for this compound

Ionm/z (Expected)Description
[M+H]⁺246.3Protonated molecular ion
[M+Na]⁺268.3Sodium adduct
[M-C₄H₈+H]⁺190.2Loss of isobutylene from Boc group
[M-Boc+H]⁺146.2Loss of the entire Boc group

Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. This compound itself, lacking extensive chromophores or conjugated π-systems, is not expected to exhibit significant absorption in the visible range or the near-UV range (above 220 nm). The primary electronic transitions (n → π* and π → π*) associated with the carbonyl groups occur at shorter wavelengths, typically below the cutoff of common solvents.

However, UV-Vis spectroscopy becomes highly relevant when this compound is incorporated into larger molecules or used as a ligand in metal complexes. For instance, when this chiral building block is attached to a chromophoric moiety, such as a 1,2,3-triazolium ring, the resulting derivative can exhibit distinct absorbance features rsc.org. In such cases, UV-Vis spectroscopy can be used to study the electronic properties of the new system, analyze ligand-to-metal charge transfer bands, or investigate the formation of aggregates in solution rsc.org. The low intrinsic absorbance of the parent compound can be advantageous, as it provides a transparent background for studying the spectral properties of attached chromophoric groups rsc.org.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species that have one or more unpaired electrons (paramagnetic systems). While EPR is widely used for the identification of irradiation damage centers and free radicals in amino acids and their derivatives, a review of the current scientific literature reveals no specific studies on this compound using this methodology. acs.org

In principle, were this compound to be part of a system containing a paramagnetic center, such as a metal complex or a stable radical, EPR spectroscopy would be an invaluable tool for its characterization. The technique provides information about the electronic structure of the paramagnetic species, including the g-factor and hyperfine coupling constants, which are sensitive to the local environment of the unpaired electron.

X-ray Crystallography for Solid-State Structure Determination and Conformation

However, the crystal structures of other N-Boc protected amino acids and peptides have been extensively studied. For instance, the X-ray crystal structure of N-(tert-butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester, a conformationally restricted tripeptide derivative, has been determined. researchgate.net Such studies on related compounds are crucial for understanding how the bulky N-Boc protecting group influences the peptide backbone conformation, often inducing specific secondary structures like β-turns. researchgate.net Should crystals of this compound be obtained, X-ray diffraction analysis would provide unequivocal evidence of its solid-state conformation.

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are indispensable for the separation, purification, and quantification of this compound. These methods are central to assessing the purity of the synthesized compound and determining its physical properties, such as solubility.

High-Performance Liquid Chromatography (HPLC) for Purity and Solubility Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating components of a mixture. For N-Boc protected amino acids, HPLC is routinely used to determine chemical and enantiomeric purity. researchgate.net While specific HPLC methods for the purity and solubility determination of this compound are not detailed in the literature, methods developed for other N-Boc amino acids are readily adaptable.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of N-Boc protected amino acids due to their increased hydrophobicity compared to their unprotected counterparts. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.

The presence of the tert-butoxycarbonyl (Boc) group enhances the retention of the amino acid on the reversed-phase column. A typical mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile or methanol (B129727), often with an additive like trifluoroacetic acid (TFA) to improve peak shape. The elution of the compound is achieved by increasing the proportion of the organic solvent in the mobile phase (gradient elution).

The table below shows typical RP-HPLC conditions that could be applied for the analysis of this compound, based on methods for similar compounds.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm
Column Temperature 30 °C

This is a representative method and would require optimization for the specific analysis of this compound.

For the analysis of complex mixtures, coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the sensitive and selective detection of MS. While no specific LC-MS studies on this compound are reported, comprehensive LC-MS/MS methods have been developed for the simultaneous analysis of a wide range of nitrogen-related metabolites, including amino acids and their derivatives. oup.com

In an LC-MS analysis of this compound, the compound would first be separated from other components in the mixture by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, which would be expected to produce a prominent protonated molecule [M+H]⁺. Further fragmentation in the mass spectrometer (MS/MS) can provide structural information, confirming the identity of the compound.

Ion-Exchange Chromatography for Amino Acid Composition Analysis

Ion-exchange chromatography (IEC) is a classic and reliable method for the analysis of amino acids, separating them based on their net charge. pickeringlabs.com193.16.218 For the analysis of this compound itself, IEC is less commonly used than RP-HPLC due to the masking of the amino group's positive charge by the Boc protecting group.

However, IEC is the gold standard for determining the amino acid composition of peptides and proteins. pickeringlabs.com In this context, if this compound were incorporated into a peptide, the peptide would first be hydrolyzed to its constituent amino acids. The Boc group would be removed during this acid hydrolysis step, liberating N,3-dimethyl-L-valine. The resulting mixture of amino acids could then be analyzed by ion-exchange chromatography with post-column derivatization (e.g., with ninhydrin) for detection and quantification. 193.16.218 This would allow for the verification of the presence and relative amount of the modified valine residue within the peptide sequence.

Pre-column Derivatization Strategies (e.g., OPA)

Pre-column derivatization involves chemically modifying the analyte before its introduction into the HPLC system. jasco-global.com This approach offers several advantages, including a simpler system configuration, a wide choice of reagents, and potentially higher sensitivity. jasco-global.comjasco-global.com The derivatized products are then separated, typically on a reversed-phase column. chromatographyonline.com

A widely used reagent for pre-column derivatization is o-phthaldialdehyde (OPA). OPA reacts rapidly with primary amines at room temperature in an alkaline medium and in the presence of a thiol (such as 3-mercaptopropionic acid or 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. chromatographyonline.comresearchgate.netjascoinc.comoup.com However, a significant limitation of OPA is that it does not react with secondary amines, such as the N-methylated amine present in this compound. nih.govjascoinc.com

To analyze secondary amino acids like this compound, a dual-reagent approach is often employed, commonly combining OPA with 9-fluorenylmethyl chloroformate (FMOC). jascoinc.com In this strategy:

OPA is used to derivatize any primary amino acids present in the sample.

FMOC is then used to react with the secondary amino acids, forming stable, fluorescent derivatives. nih.govaxionlabs.com

This sequential derivatization allows for the comprehensive analysis of both primary and secondary amino acids within the same sample run. nih.gov The process can be automated using modern autosamplers, which improves reproducibility and accuracy by precisely controlling reaction times for all samples. chromatographyonline.comjascoinc.comaxionlabs.com The stability of the formed derivatives is a critical parameter; OPA derivatives can be unstable, making controlled injection times essential, whereas FMOC derivatives are generally more stable. researchgate.net

Derivatization ReagentTarget AnalyteReaction PrincipleTypical ConditionsDetection MethodApplicability to this compound
OPA (o-phthaldialdehyde) / ThiolPrimary AminesForms a fluorescent isoindole derivative.Alkaline pH (e.g., 9-10), room temperature, rapid reaction. researchgate.netjascoinc.comFluorescence (Ex: ~340 nm, Em: ~455 nm) or UV (~340 nm). jascoinc.comnih.govNot directly reactive with the intact secondary amine.
FMOC (9-fluorenylmethyl chloroformate)Primary and Secondary AminesForms a stable, fluorescent derivative.Alkaline pH, room temperature.Fluorescence (Ex: ~260 nm, Em: ~315 nm).Effective for derivatizing the secondary amine.
OPA/FMOC CombinationPrimary and Secondary AminesSequential derivatization; OPA for primary amines, followed by FMOC for secondary amines. jascoinc.comAutomated, sequential addition of reagents in an alkaline buffer.Fluorescence (detector programmed to switch wavelengths).Optimal strategy for analysis in samples containing mixed amino acids.
Post-column Derivatization Techniques (e.g., Ninhydrin (B49086), OPA)

In post-column derivatization, the analytical separation of the underivatized analyte is performed first, typically using ion-exchange chromatography. jasco-global.compickeringlabs.com The derivatizing reagent is then continuously mixed with the column effluent in a reactor, and the resulting colored or fluorescent products pass through the detector. actascientific.comactascientific.com This method is known for its robustness and excellent reproducibility, as the separation is not affected by the derivatization reaction, and matrix effects are minimized. pickeringlabs.comshimadzu.com.tw

Ninhydrin is a classic and highly effective reagent for the post-column derivatization of amino acids. aurigaresearch.comselectscience.net It reacts with most amino acids at elevated temperatures to produce a colored product. microbenotes.com A key feature of the ninhydrin reaction is its differential response with primary and secondary amines:

Primary amines: React with ninhydrin to form a deep purple-colored product known as Ruhemann's purple, which is typically detected by absorbance at 570 nm. wikipedia.orgbyjus.comnjlabs.com

Secondary amines: React to form an iminium salt, which has a distinct yellow-orange color. microbenotes.comwikipedia.org This product is detected at a different wavelength, commonly 440 nm. nih.gov

This dual-wavelength detection capability makes ninhydrin particularly well-suited for the analysis of this compound (assuming prior removal of the Boc group, as the intact protected amino acid may have different chromatographic behavior) or its N-methylated core structure, allowing for both its detection and differentiation from any primary amino acids in the sample. The intensity of the color produced is directly proportional to the concentration of the amino acid. njlabs.com

OPA can also be used in post-column systems for the detection of primary amino acids. pickeringlabs.comactascientific.com It offers the advantage of high sensitivity with fluorescence detection. shimadzu.com.tw However, as with pre-column methods, its utility for a secondary amine like this compound is limited, making ninhydrin the more appropriate and versatile choice in this context. actascientific.com

Derivatization ReagentReaction PrincipleProduct with Primary AminesProduct with Secondary Amines (like N-methyl-valine)Detection Wavelength(s)Advantages
NinhydrinOxidative deamination followed by condensation to form a colored complex. microbenotes.combyjus.comRuhemann's purple (deep blue/purple). byjus.comIminium salt (yellow-orange). microbenotes.comwikipedia.org570 nm (purple) and 440 nm (yellow). nih.govRobust, reproducible, detects both primary and secondary amino acids. pickeringlabs.comaurigaresearch.com
OPA (o-phthaldialdehyde)Forms a fluorescent isoindole derivative with primary amines in the presence of a thiol.Highly fluorescent isoindole derivative.No reaction or non-fluorescent product. actascientific.comFluorescence (e.g., Ex 345 nm, Em 455 nm). jascoinc.comHigh sensitivity for primary amino acids. jascoinc.com

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), provide a robust framework for understanding the behavior of N-Boc-N,3-dimethyl-L-valine at a molecular level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used tool for predicting molecular properties, including orbital energies, electron density distribution, and molecular stability. ijcce.ac.ir For this compound, DFT calculations can be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. scirp.org A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

The analysis of molecular orbitals also helps in identifying the regions of the molecule that are most likely to be involved in chemical reactions. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. By mapping these orbitals, one can predict the sites for electrophilic and nucleophilic attack. Furthermore, DFT calculations can provide insights into the distribution of charge within the molecule, which influences its electrostatic interactions with other molecules. ijcce.ac.ir

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

Parameter Description Hypothetical Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital -6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital 1.5 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO 8.0 eV

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Computational methods, particularly DFT, are also instrumental in predicting various spectroscopic properties of molecules, which can aid in their experimental characterization. researchgate.net For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental IR spectra to confirm the molecular structure. researchgate.net Similarly, NMR chemical shifts can be calculated for the hydrogen, carbon, and nitrogen atoms in this compound. These predicted chemical shifts are valuable for assigning the signals in experimental NMR spectra.

UV-Vis spectra, which provide information about electronic transitions within the molecule, can be predicted using time-dependent DFT (TD-DFT). scirp.org The calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions, such as n → π* or π → π* transitions.

Table 2: Illustrative Computationally Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter Hypothetical Value
Infrared (IR) Spectroscopy C=O stretching frequency 1720 cm⁻¹
¹H NMR Spectroscopy Chemical shift of N-methyl protons 2.9 ppm
¹³C NMR Spectroscopy Chemical shift of the carbonyl carbon 175 ppm

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from computational predictions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the three-dimensional structure and dynamic behavior of molecules. These methods are particularly useful for understanding the conformational flexibility of this compound and its interactions with biological macromolecules.

This compound, like other amino acid derivatives, can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This can be achieved through systematic or stochastic searches of the conformational space, followed by energy minimization of the resulting structures. The relative energies of different conformers determine their population at a given temperature. Understanding the preferred conformation of this compound is crucial as it can influence its reactivity and how it is recognized by enzymes or receptors.

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or a nucleic acid (receptor). mdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. nih.gov

In the context of this compound, molecular docking studies can be performed to investigate its potential interactions with various biological targets. For example, if this compound is being investigated as an enzyme inhibitor, docking simulations can be used to predict how it binds to the active site of the enzyme. nih.gov The docking algorithm samples a large number of possible binding poses and scores them based on their predicted binding affinity. The scoring functions typically take into account factors such as electrostatic interactions, hydrogen bonding, and van der Waals forces.

The results of molecular docking studies can provide valuable information about the key amino acid residues in the receptor that are involved in the interaction with the ligand. This information can be used to guide the design of more potent and selective inhibitors.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Enzyme

Parameter Description Hypothetical Value
Binding Affinity Predicted free energy of binding -7.5 kcal/mol
Interacting Residues Amino acid residues in the active site that interact with the ligand Tyr10, Phe25, Val50

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from molecular docking studies.

Q & A

What are the key synthetic strategies for introducing the Boc and dimethyl groups into L-valine derivatives?

Basic:
The synthesis of N-Boc-N,3-dimethyl-L-valine typically involves sequential protection and alkylation steps. First, the α-amino group of L-valine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or DMAP) . Subsequent dimethylation at the 3-position may employ methylating agents like methyl iodide (CH₃I) or dimethyl sulfate in the presence of a strong base (e.g., NaH or LDA). Careful pH control is critical to avoid epimerization of the chiral center.

Advanced:
A challenge arises in achieving regioselective dimethylation at the 3-position without over-alkylation. Studies on analogous compounds (e.g., Boc-protected cysteine derivatives) suggest using sterically hindered bases (e.g., DIPEA) to suppress side reactions . Kinetic vs. thermodynamic control in alkylation can be analyzed via ¹H NMR or LC-MS to optimize reaction conditions. For example, low temperatures (−78°C) may favor selective mono-methylation before introducing the second methyl group .

How does the Boc group influence the stability and reactivity of this compound in peptide synthesis?

Basic:
The Boc group acts as a temporary protective group for the α-amine, enabling selective coupling of the carboxyl group during solid-phase peptide synthesis (SPPS). Its tert-butyl moiety provides steric bulk, reducing unintended side reactions (e.g., racemization) during activation steps . Deprotection is achieved under mild acidic conditions (e.g., TFA in DCM), preserving the dimethylated side chain.

Advanced:
The Boc group’s stability under basic conditions is critical for orthogonal protection strategies. For instance, in multi-step syntheses involving Fmoc/t-Bu tactics, Boc remains intact during piperidine-mediated Fmoc deprotection. However, prolonged exposure to acidic environments (e.g., during global deprotection) may lead to partial tert-butyl cleavage, necessitating kinetic studies to optimize reaction timelines .

What analytical methods are used to confirm the purity and stereochemical integrity of this compound?

Basic:
Purity is typically assessed via reversed-phase HPLC (≥97.0% HLC, as in ), with UV detection at 210–220 nm. Chiral GC or polarimetry confirms enantiomeric excess, while ¹H/¹³C NMR verifies structural integrity (e.g., methyl group integration at δ ~1.0–1.5 ppm) .

Advanced:
High-resolution mass spectrometry (HRMS) or MALDI-TOF can resolve isotopic patterns and confirm molecular weight (e.g., C₁₃H₂₅NO₄, exact mass 283.1783). For stereochemical analysis, X-ray crystallography or NOESY NMR may detect spatial arrangements of methyl groups, which are critical for avoiding diastereomeric byproducts .

How does this compound participate in the synthesis of complex natural products?

Basic:
This derivative serves as a building block in non-ribosomal peptide synthetases (NRPS) or β-lactam antibiotics, where dimethylated valine residues enhance hydrophobicity and membrane permeability . Its Boc group facilitates segment condensation in linear peptide chains.

Advanced:
In macrolide synthesis, the dimethyl group can induce conformational strain, affecting cyclization efficiency. For example, in epothilone analogs, dimethylvaline residues improve microtubule-binding affinity. Mechanistic studies using DFT calculations suggest that steric effects from dimethylation alter transition-state geometries during macrocyclization .

What are the storage and handling protocols to prevent degradation of this compound?

Basic:
Store at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the Boc group. Desiccate to avoid moisture-induced racemization .

Advanced:
Long-term stability studies (TGA/DSC) indicate decomposition above 40°C, with exothermic peaks at ~150°C. For lyophilized samples, residual solvent (e.g., DMF) accelerates degradation; Karl Fischer titration ensures <0.1% water content .

How do steric effects from the dimethyl group impact coupling efficiency in SPPS?

Advanced:
The 3-dimethyl group on valine introduces steric hindrance, reducing coupling rates by ~30% compared to unmodified valine (kinetic studies using HATU/DIPEA). Pre-activation with oxyma pure or elevated temperatures (40–50°C) mitigates this, achieving >95% coupling yields .

Can this compound undergo side reactions during deprotection?

Advanced:
Under standard TFA cleavage conditions, tert-butyloxymethyl (Bom) byproducts may form via Friedel-Crafts alkylation if aromatic residues (e.g., tyrosine) are present. Scavengers like triisopropylsilane (TIS) or H₂O (5% v/v) suppress this, as shown in model peptide systems .

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